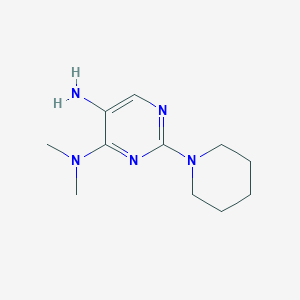

N4,N4-dimethyl-2-(piperidin-1-yl)pyrimidine-4,5-diamine

CAS No.:

Cat. No.: VC17879521

Molecular Formula: C11H19N5

Molecular Weight: 221.30 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H19N5 |

|---|---|

| Molecular Weight | 221.30 g/mol |

| IUPAC Name | 4-N,4-N-dimethyl-2-piperidin-1-ylpyrimidine-4,5-diamine |

| Standard InChI | InChI=1S/C11H19N5/c1-15(2)10-9(12)8-13-11(14-10)16-6-4-3-5-7-16/h8H,3-7,12H2,1-2H3 |

| Standard InChI Key | RAXFDSISBHHCFU-UHFFFAOYSA-N |

| Canonical SMILES | CN(C)C1=NC(=NC=C1N)N2CCCCC2 |

Introduction

Chemical Identity and Structural Features

N4,N4-Dimethyl-2-(piperidin-1-yl)pyrimidine-4,5-diamine is a bicyclic organic compound characterized by a pyrimidine core substituted with dimethylamino and piperidinyl groups. Its molecular formula is C11H19N5, with a molecular weight of 221.30 g/mol . The IUPAC name, 4-N,4-N-dimethyl-2-piperidin-1-ylpyrimidine-4,5-diamine, reflects its substitution pattern:

-

A piperidine ring attached to the pyrimidine’s 2-position via a nitrogen atom.

-

Two methyl groups on the N4 amine.

-

An additional amine group at the 5-position.

Key Structural Data

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C11H19N5 | |

| Molecular Weight | 221.30 g/mol | |

| SMILES | CN(C)C1=NC(=NC=C1N)N2CCCCC2 | |

| InChIKey | RAXFDSISBHHCFU-UHFFFAOYSA-N |

The compound’s three-dimensional conformation reveals a planar pyrimidine ring with the piperidine moiety adopting a chair configuration, optimizing steric interactions . This structural arrangement may enhance binding to biological targets, as seen in analogous pyrimidine derivatives .

Synthesis and Chemical Properties

Synthetic Routes

The synthesis of N4,N4-dimethyl-2-(piperidin-1-yl)pyrimidine-4,5-diamine typically involves multistep nucleophilic substitution reactions. A representative method includes:

-

Alkylation of Pyrimidine Precursors: Reacting 2,4-dichloropyrimidine with piperidine under basic conditions to introduce the piperidinyl group at the 2-position.

-

Amination at the 4-Position: Treating the intermediate with dimethylamine to install the dimethylamino group.

-

Functionalization at the 5-Position: Introducing the amine group via nitration followed by reduction, though specific details for this step remain underreported in public literature.

Critical Reaction Parameters:

-

Solvent systems (e.g., DMF or THF) influence reaction yields.

Pharmacological Properties and Future Directions

ADME Profile

-

Oral Bioavailability: Related compounds exhibit >80% bioavailability in rodent models, attributed to balanced lipophilicity and efflux transporter evasion .

-

Metabolism: Hepatic cytochrome P450 enzymes (CYP3A4/2D6) likely mediate oxidation of the piperidine ring, necessitating coadministration with CYP inhibitors in clinical settings .

Research Gaps and Opportunities

-

Target Identification: Proteomic studies are needed to map this compound’s kinome-wide interactions.

-

In Vivo Efficacy: No published data exist on its pharmacokinetics or toxicity in animal models.

-

Synthetic Optimization: Improving yield and purity via flow chemistry or enzymatic catalysis could accelerate development .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume